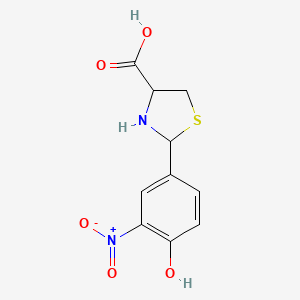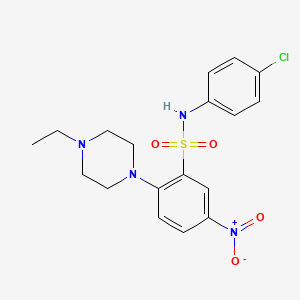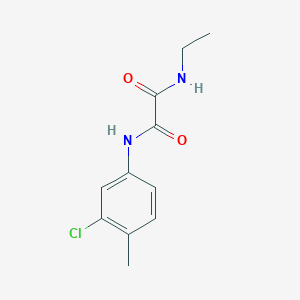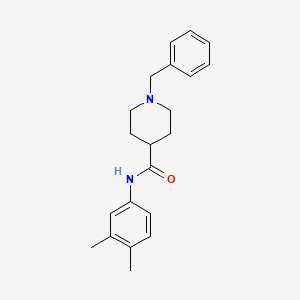
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid, also known as NTBC, is a synthetic compound that has been extensively used in scientific research. It was initially developed as a drug for the treatment of hereditary tyrosinemia type 1, a rare genetic disorder that affects the metabolism of the amino acid tyrosine. However, due to its unique chemical properties, NTBC has also found applications in various other fields of research.
作用机制
The mechanism of action of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves the inhibition of HPPD, which is a key enzyme in the tyrosine biosynthetic pathway. 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid binds to the active site of HPPD and prevents the conversion of 4-hydroxyphenylpyruvate to homogentisic acid, which is a toxic metabolite that accumulates in patients with hereditary tyrosinemia type 1.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid have been extensively studied in various animal models. It has been shown to reduce the levels of toxic metabolites in the blood and tissues of animals with hereditary tyrosinemia type 1. 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to improve liver function and prevent the development of liver tumors in animal models of the disease.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid in lab experiments is its specificity towards HPPD. This allows researchers to study the effects of HPPD inhibition without interfering with other metabolic pathways. However, 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has also been shown to have off-target effects on other enzymes, which can complicate the interpretation of experimental results. Additionally, 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is not a clinically approved drug and its safety profile in humans is not well established.
未来方向
There are several future directions for research involving 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid. One area of interest is the development of more potent and selective HPPD inhibitors that can be used as potential therapeutics for hereditary tyrosinemia type 1. Another area of research is the investigation of the off-target effects of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid and their potential implications for drug development. Additionally, 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has been shown to have antioxidant properties, and further research is needed to explore its potential as a therapeutic agent for oxidative stress-related diseases.
合成方法
The synthesis of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves the reaction of 4-chloro-3-nitrobenzoic acid with cysteine in the presence of a base such as triethylamine. The resulting product is then treated with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with 2-mercapto-1,3-thiazolidine-4-carboxylic acid to yield 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid.
科学研究应用
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid has been widely used as a research tool in various fields such as biochemistry, pharmacology, and toxicology. It has been shown to inhibit the activity of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is involved in the biosynthesis of tyrosine. This inhibition leads to a decrease in the production of toxic metabolites that are responsible for the symptoms of hereditary tyrosinemia type 1.
属性
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-8-2-1-5(3-7(8)12(16)17)9-11-6(4-18-9)10(14)15/h1-3,6,9,11,13H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBIMRPVIAQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5175654.png)
![N-(2,5-dimethoxyphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5175655.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5175659.png)
![8-[2-(4-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5175661.png)
![N-{3-[(3-butoxybenzoyl)amino]phenyl}-2-chlorobenzamide](/img/structure/B5175669.png)
![N-(2,4-difluorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5175674.png)




![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-2-pyridinylbutanamide](/img/structure/B5175736.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-ethoxy-4-methoxybenzyl)piperazine oxalate](/img/structure/B5175739.png)
![8-(allylthio)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5175752.png)
![2-{2,4-dioxo-5-[(1,2,5-trimethyl-1H-pyrrol-3-yl)methylene]-1,3-thiazolidin-3-yl}-N-(3-methylphenyl)acetamide](/img/structure/B5175753.png)